3-(5-Nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
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Description
3-(5-Nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C23H12F6N2O6S and its molecular weight is 558.41. The purity is usually 95%.
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Scientific Research Applications
Aryloxenium Ions in Chemical Reactions
The study by Klenov et al. (2011) explores the formation of aryloxenium ions in reactions involving nitrohydroxylamines, leading to various derivatives through an intermediate (phenoxy)oxodiazonium ion. This process underscores the potential of nitro and phenoxy groups in synthesizing compounds with aryloxenium ions, which could be applicable in designing novel chemical syntheses and understanding reaction mechanisms involving similar structures (Klenov et al., 2011).
Julia-Kocienski Olefination
Alonso et al. (2005) describe the use of 3,5-bis(trifluoromethyl)phenyl sulfones in Julia-Kocienski olefination reactions, highlighting the role of trifluoromethyl and sulfonyl groups in synthesizing alkenes and dienes. This research could be related to the applications of similar trifluoromethyl and sulfonyl groups in organic synthesis, offering insights into their reactivity and utility in constructing complex molecular architectures (Alonso et al., 2005).
Nitric Oxide Donors
Chiesa et al. (2018) discuss diverse nitric oxide donors and their pharmacological responses, illustrating the importance of NO groups in medicinal chemistry. While not directly related to the compound , the study underscores the significance of understanding NO group functionalities, which could be relevant in exploring the compound's potential biomedical applications (Chiesa et al., 2018).
Properties
IUPAC Name |
(E)-3-[5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F6N2O6S/c24-22(25,26)15-2-1-3-18(12-15)36-21-9-4-16(31(32)33)10-14(21)11-20(13-30)38(34,35)19-7-5-17(6-8-19)37-23(27,28)29/h1-12H/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHKPFRDJBJID-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F6N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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